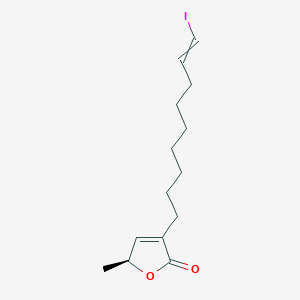
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is an organic compound with the molecular formula C17H16ClN2O4S It is a derivative of benzonitrile, featuring a chloro group, a morpholinylsulfonyl group, and a phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile typically involves multiple steps:
Formation of the phenoxy intermediate: This step involves the reaction of 2-chlorobenzonitrile with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as potassium carbonate to form 2-chloro-6-(4-hydroxyphenoxy)benzonitrile.
Introduction of the morpholinyl group: The intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonyl group can participate in redox reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted benzonitriles.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Hydrolysis: Carboxylic acids.
科学研究应用
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules.
作用机制
The mechanism of action of 2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The morpholinylsulfonyl group can enhance the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions.
相似化合物的比较
Similar Compounds
2-Chloro-6-(4-methylsulfonylphenoxy)benzonitrile: Similar structure but with a methylsulfonyl group instead of a morpholinylsulfonyl group.
2-Chloro-6-(4-aminophenoxy)benzonitrile: Similar structure but with an amino group instead of a morpholinylsulfonyl group.
2-Chloro-6-(4-nitrophenoxy)benzonitrile: Similar structure but with a nitro group instead of a morpholinylsulfonyl group.
Uniqueness
2-Chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile is unique due to the presence of the morpholinylsulfonyl group, which can enhance its solubility and ability to interact with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.
属性
CAS 编号 |
662146-35-2 |
|---|---|
分子式 |
C17H15ClN2O4S |
分子量 |
378.8 g/mol |
IUPAC 名称 |
2-chloro-6-(4-morpholin-4-ylsulfonylphenoxy)benzonitrile |
InChI |
InChI=1S/C17H15ClN2O4S/c18-16-2-1-3-17(15(16)12-19)24-13-4-6-14(7-5-13)25(21,22)20-8-10-23-11-9-20/h1-7H,8-11H2 |
InChI 键 |
AFYQTEGTIKVTQA-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
![2-[6-(4-Ethenylphenyl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15158112.png)





![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)





